1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
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Overview
Description
1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene is an organic compound that features a bromine atom attached to a biphenyl structure, which is further connected to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene typically involves the bromination of naphthalene followed by a coupling reaction with a biphenyl derivative. One common method includes:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a solvent like carbon tetrachloride at a controlled temperature of around 45°C to yield 1-bromonaphthalene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide to form nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex polycyclic aromatic hydrocarbons.
Common Reagents and Conditions:
Substitution: Cyanide ions in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nitriles: Formed from substitution reactions.
Oxidized Derivatives: Formed from oxidation reactions.
Polycyclic Aromatic Hydrocarbons: Formed from coupling reactions.
Scientific Research Applications
1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the bromine atom and the aromatic rings. These structural features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry and materials science .
Comparison with Similar Compounds
1-Bromonaphthalene: Shares the naphthalene core but lacks the biphenyl structure.
2-Bromonaphthalene: Another isomer of bromonaphthalene with the bromine atom at a different position.
1-Chloronaphthalene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene is unique due to the combination of the biphenyl and naphthalene structures, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C22H15Br |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-(4-bromo-3-phenylphenyl)naphthalene |
InChI |
InChI=1S/C22H15Br/c23-22-14-13-18(15-21(22)17-7-2-1-3-8-17)20-12-6-10-16-9-4-5-11-19(16)20/h1-15H |
InChI Key |
WRHJAZYNBNAOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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